molecular formula C26H21ClN2O3 B5354312 [(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate

Cat. No.: B5354312
M. Wt: 444.9 g/mol
InChI Key: DHVHJPFVKDAXCG-LYBHJNIJSA-N
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Description

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate is a complex organic compound that features a combination of imidazole, phenyl, and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the 2-(2-chlorophenoxy)ethyl group. The final step involves the formation of the benzoate ester.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a cyclization reaction involving glyoxal and ammonia.

    Introduction of 2-(2-chlorophenoxy)ethyl Group: This step involves the reaction of the imidazole derivative with 2-(2-chlorophenoxy)ethyl bromide under basic conditions.

    Formation of Benzoate Ester: The final step involves the esterification of the resulting compound with benzoic acid in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The phenylethenyl and benzoate groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] acetate
  • [(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] propionate

Uniqueness

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoate ester enhances its stability and solubility compared to similar compounds with different ester groups.

Properties

IUPAC Name

[(E)-2-[1-[2-(2-chlorophenoxy)ethyl]imidazol-2-yl]-1-phenylethenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O3/c27-22-13-7-8-14-23(22)31-18-17-29-16-15-28-25(29)19-24(20-9-3-1-4-10-20)32-26(30)21-11-5-2-6-12-21/h1-16,19H,17-18H2/b24-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVHJPFVKDAXCG-LYBHJNIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC=CN2CCOC3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=NC=CN2CCOC3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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